molecular formula C8H11N3O2 B14062964 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester

5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester

Cat. No.: B14062964
M. Wt: 181.19 g/mol
InChI Key: MDTJEVIGLPQGBF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,4-pentanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.

    1,3,5-Triazine:

    Tetrazine: A related heterocyclic compound with four nitrogen atoms in the ring.

Uniqueness

5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5,6-dimethyl-1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-4-13-8(12)7-9-5(2)6(3)10-11-7/h4H2,1-3H3

InChI Key

MDTJEVIGLPQGBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=N1)C)C

Origin of Product

United States

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